molecular formula C13H17BrN2O B1528833 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one CAS No. 1480961-41-8

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one

Cat. No.: B1528833
CAS No.: 1480961-41-8
M. Wt: 297.19 g/mol
InChI Key: KJUNVUNVHHGSCA-UHFFFAOYSA-N
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Description

“3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one” is a chemical compound with the molecular weight of 283.21 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The compound also contains a bromine atom and two methyl groups attached to the phenyl ring .


Chemical Reactions Analysis

The compound can potentially undergo various chemical reactions. For example, the bromine atom on the phenyl ring can be replaced via nucleophilic aromatic substitution reactions. The amino group can also participate in reactions such as acylation or alkylation .

Scientific Research Applications

Synthesis and Biological Evaluation

A study detailed the synthesis of a new series of compounds involving a structure similar to "3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one". These compounds were synthesized for their potential biological activities, particularly targeting butyrylcholinesterase (BChE) enzyme inhibition. The research involved converting organic acids into esters, hydrazides, and then to the target compounds, which were further evaluated for their ligand-BChE binding affinity through molecular docking studies. This study highlights the compound's utility in medicinal chemistry, especially in designing inhibitors for enzymes like BChE which are relevant in conditions like Alzheimer's disease (Khalid et al., 2016).

Chemical Reactions and Structural Analysis

Another research focused on the reactions of the isoxazolinopyridinium cation with amines, including structures similar to "this compound". This study aimed at understanding the formation of specific chemical structures and their transformations, contributing to the field of organic chemistry and material science by elucidating reaction mechanisms and potential applications of the resulting compounds in various domains (Eisenthal et al., 1967).

Antioxidant Potency and NMR Study

Research on "3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one," a compound with a core structure resembling "this compound," was synthesized and its antioxidant efficacy was evaluated. The study involved a modified Mannich condensation and characterized the molecule using NMR, IR, and elemental analysis, focusing on its conformation and the interaction between protons and substituents. The antioxidant potency of the molecule was assessed, highlighting its potential in pharmaceutical applications and material science (Dineshkumar & Parthiban, 2022).

Future Directions

The future directions for research on “3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one” could include further exploration of its synthesis, chemical reactivity, and potential biological activity. Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazard assessments, would be beneficial .

Properties

IUPAC Name

3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUNVUNVHHGSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCCC(C2=O)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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